Linker Length and Conformational Reach – PEG10 vs. PEG8 and PEG12
Bis‑propargyl‑PEG10 provides a 34‑atom backbone that yields an extended end‑to‑end distance of approximately 3.9 nm, placing it in a distinct conformational bracket relative to the two most commonly employed systematic comparators. Bis‑propargyl‑PEG8 (CAS 1092554‑87‑4, 26‑atom backbone, ∼3.0 nm) and Bis‑propargyl‑PEG12 (CAS 1351373‑50‑6, 40‑atom backbone, ∼4.7 nm) represent the shorter and longer extremes of the medium‑range PEG‑diyne series . In published PROTAC SAR series, a reduction of the PEG linker from 12 to 10 units altered the DC₅₀ (half‑maximal degradation concentration) by ≥3‑fold for the same target–ligase pair, underscoring that even a two‑unit difference can shift the degradation potency by an order of magnitude [1]. The 10‑unit spacer (PEG10) therefore occupies a ‘Goldilocks’ zone for many E3 ligase (particularly CRBN) – target protein combinations where shorter linkers fail to span the required distance and longer linkers introduce excessive conformational entropy [1].
| Evidence Dimension | Linker backbone atom count and approximated extended end‑to‑end distance |
|---|---|
| Target Compound Data | PEG10: 34‑atom backbone; estimated extended length ≈ 3.9 nm (modelled from 11 ethylene glycol units, each contributing ~0.35 nm) |
| Comparator Or Baseline | Bis‑propargyl‑PEG8: 26‑atom backbone, ∼3.0 nm; Bis‑propargyl‑PEG12: 40‑atom backbone, ∼4.7 nm |
| Quantified Difference | PEG10 is 0.9 nm longer than PEG8 and 0.8 nm shorter than PEG12; the 1.2‑fold difference in maximal span alters ternary‑complex geometry and has been shown to shift DC₅₀ by >3‑fold in PROTAC series [1] |
| Conditions | Linker‑length modelling based on PEG monomer dimensions; PROTAC degradation potency data summarised from systematic SAR studies reviewed in [1] |
Why This Matters
Selecting the wrong PEG length can turn a sub‑nanomolar degrader into an inactive compound; PEG10 provides a defined, literature‑validated distance that fills a specific gap in the PEG‑linker toolkit.
- [1] Chen, Y. et al. Characteristic roadmap of linker governs the rational design of PROTACs. Bioorg. Chem. 2024, 147, 107385. View Source
